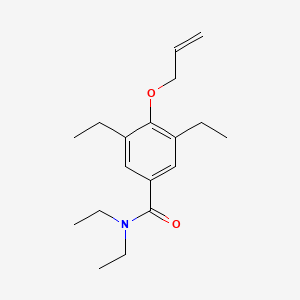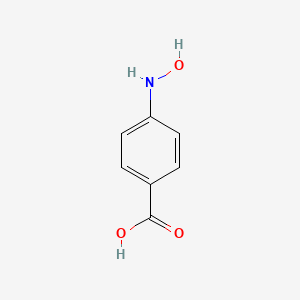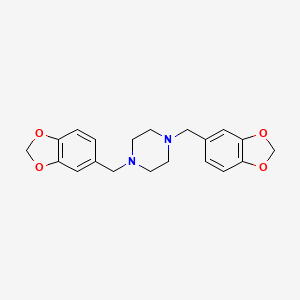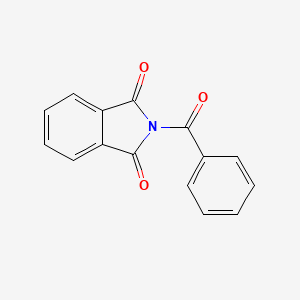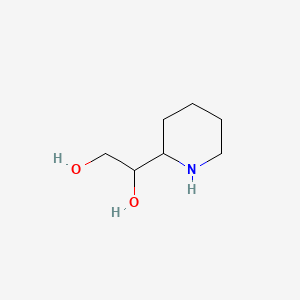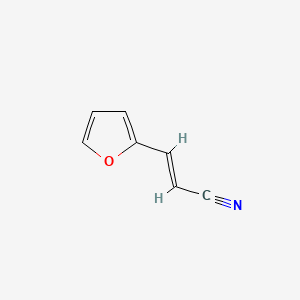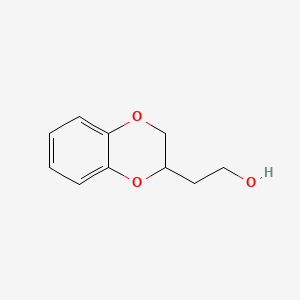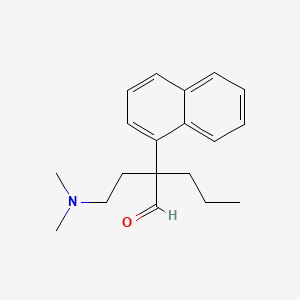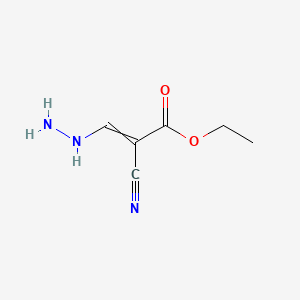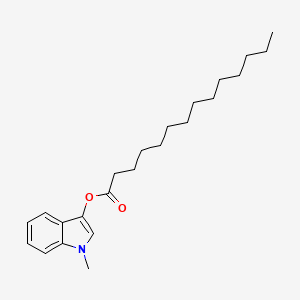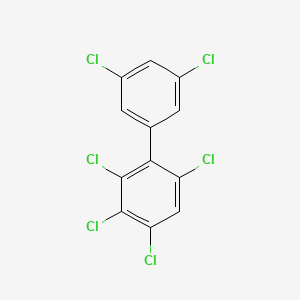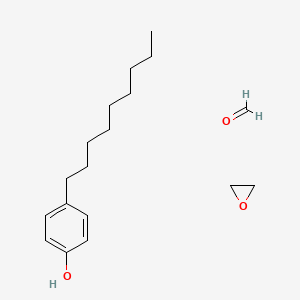
Formaldehyde;4-nonylphenol;oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde;4-nonylphenol;oxirane is a complex polymeric compound formed by the reaction of formaldehyde, 4-nonylphenol, and oxirane. This compound is known for its unique chemical properties and is widely used in various industrial applications. It is identified by the CAS number 30846-35-6 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-nonylphenol and oxirane involves the polymerization of formaldehyde with 4-nonylphenol and oxirane. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymer. The process involves:
Polymerization Reaction: Formaldehyde reacts with 4-nonylphenol and oxirane in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of formaldehyde, polymer with 4-nonylphenol and oxirane is carried out in large reactors where the reactants are mixed and subjected to the required reaction conditions. The polymer is then purified and processed to obtain the final product .
化学反应分析
Types of Reactions
Formaldehyde;4-nonylphenol;oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced products.
Substitution: The polymer can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
科学研究应用
Formaldehyde;4-nonylphenol;oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other industrial products
作用机制
The mechanism of action of formaldehyde, polymer with 4-nonylphenol and oxirane involves its interaction with various molecular targets. The polymer can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context in which the polymer is used .
相似化合物的比较
Formaldehyde;4-nonylphenol;oxirane can be compared with other similar compounds, such as:
Phenol, 4-nonyl-, polymer with formaldehyde and oxirane: Similar in structure but may have different properties and applications.
Ethylene oxide-formaldehyde-4-nonylphenol polymer: Another related compound with distinct characteristics.
Phenol, p-nonyl-, polymer with ethylene oxide and formaldehyde: Shares similarities but differs in specific applications and properties.
These comparisons highlight the uniqueness of formaldehyde, polymer with 4-nonylphenol and oxirane in terms of its chemical properties and applications.
属性
CAS 编号 |
30846-35-6 |
|---|---|
分子式 |
C18H30O3 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
formaldehyde;4-nonylphenol;oxirane |
InChI |
InChI=1S/C15H24O.C2H4O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-2-3-1;1-2/h10-13,16H,2-9H2,1H3;1-2H2;1H2 |
InChI 键 |
XDEDAMYMUCXNQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1 |
规范 SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1 |
Key on ui other cas no. |
30846-35-6 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


